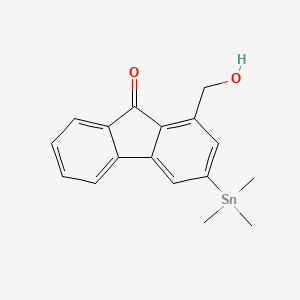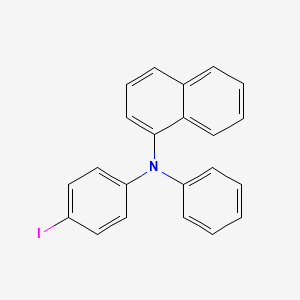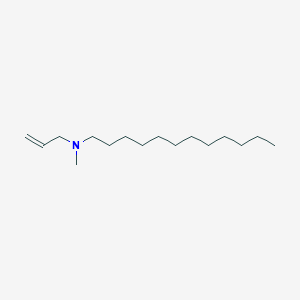
1-(3-Bromoprop-1-EN-1-YL)pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromoprop-1-EN-1-YL)pyridin-1-ium bromide is an organic compound that features a bromine atom attached to a propene group, which is further connected to a pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromoprop-1-EN-1-YL)pyridin-1-ium bromide can be synthesized through the reaction of 3-bromoprop-1-ene with pyridine under specific conditions. The reaction typically involves the use of a solvent such as dichloromethane and may require a catalyst to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromoprop-1-EN-1-YL)pyridin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The double bond in the propene group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form epoxides or reduction to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents like water or alcohols.
Addition Reactions: Reagents such as bromine, hydrogen gas, and acids are used. These reactions may require catalysts like palladium or platinum.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.
Addition Reactions: Products include dibromo derivatives, hydrogenated alkanes, or halogenated compounds.
Oxidation and Reduction Reactions: Products include epoxides or reduced alkanes.
Scientific Research Applications
1-(3-Bromoprop-1-EN-1-YL)pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromoprop-1-EN-1-YL)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyridinium ion play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The compound’s effects are mediated through covalent or non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Propargyl bromide: An organic compound with a similar bromine substituent but different structural features.
Allyl bromide: Another brominated compound with a different alkene group.
Bromoacetone: A brominated ketone with distinct reactivity.
Uniqueness: 1-(3-Bromoprop-1-EN-1-YL)pyridin-1-ium bromide is unique due to its combination of a bromine atom, a propene group, and a pyridinium ion
Properties
CAS No. |
138617-70-6 |
|---|---|
Molecular Formula |
C8H9Br2N |
Molecular Weight |
278.97 g/mol |
IUPAC Name |
1-(3-bromoprop-1-enyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C8H9BrN.BrH/c9-5-4-8-10-6-2-1-3-7-10;/h1-4,6-8H,5H2;1H/q+1;/p-1 |
InChI Key |
NPFXTWFGZLUEHQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)C=CCBr.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-Cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-2H-pyran-5-yl]acetic acid](/img/structure/B14288100.png)



![2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide](/img/structure/B14288118.png)
![2-methyl-N-[(2S)-1-[[(2S)-1-[[(2S)-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanimidate](/img/structure/B14288125.png)

![2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol](/img/structure/B14288141.png)

![2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate](/img/structure/B14288147.png)

![7-Bromo-1h-benzo[e]indole-1,2(3h)-dione](/img/structure/B14288179.png)

